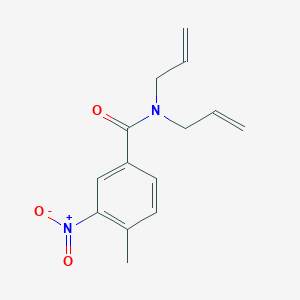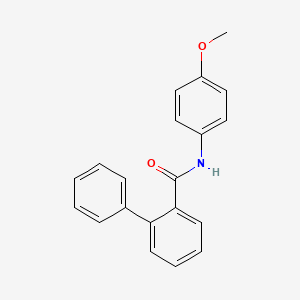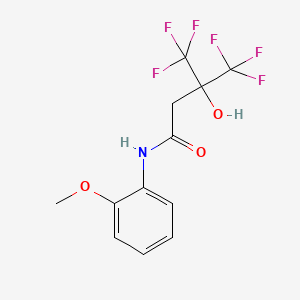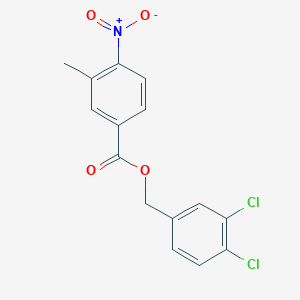![molecular formula C17H17N3O4 B5729050 N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)
N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide, commonly known as NIPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of benzamides and has a molecular weight of 326.33 g/mol.
Wirkmechanismus
The mechanism of action of NIPB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for cell growth and proliferation. NIPB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. HDAC inhibitors have been shown to have anticancer properties, and NIPB is believed to act by inhibiting HDAC activity.
Biochemical and Physiological Effects:
NIPB has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. NIPB has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. NIPB has been shown to have anti-inflammatory properties and has been used to treat inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
NIPB has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It has a well-defined structure, which makes it easy to synthesize and purify. NIPB has been extensively studied, and its biological activity has been well characterized. However, NIPB also has some limitations. It is a relatively complex molecule that requires careful optimization of reaction conditions to achieve high yield and purity. It is also a toxic compound that requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on NIPB. One direction is to study its potential applications in combination with other anticancer drugs. NIPB has been shown to enhance the activity of certain anticancer drugs, and further studies are needed to determine the optimal combination and dosage. Another direction is to study the role of NIPB in epigenetic regulation. NIPB has been shown to inhibit HDAC activity, and further studies are needed to determine its effects on gene expression and chromatin structure. Finally, NIPB can be used as a chemical probe to study the role of certain enzymes in disease and to develop new therapeutic agents.
Synthesemethoden
NIPB can be synthesized by reacting 4-nitrobenzoic acid with isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then coupled with 2-aminobenzamide to obtain NIPB. The synthesis of NIPB is a multistep process that requires careful optimization of reaction conditions to achieve high yield and purity.
Wissenschaftliche Forschungsanwendungen
NIPB has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticancer, antifungal, and antibacterial properties. NIPB has been tested against various cancer cell lines and has exhibited potent cytotoxic activity. It has also been shown to inhibit the growth of several fungal and bacterial strains. NIPB has been used as a chemical probe to study the role of certain enzymes in cancer and other diseases.
Eigenschaften
IUPAC Name |
2-[(4-nitrobenzoyl)amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11(2)18-17(22)14-5-3-4-6-15(14)19-16(21)12-7-9-13(10-8-12)20(23)24/h3-11H,1-2H3,(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWQOOIRXJLKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-nitrophenyl)carbonyl]amino}-N-(propan-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)

![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)



![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5729058.png)

![3-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5729065.png)
![methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)